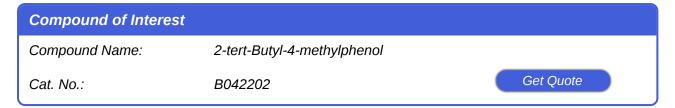


## Crystal structure and molecular geometry of 2tert-Butyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of **2-tert-Butyl-4-methylphenol** 

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of **2-tert-Butyl-4-methylphenol**, a compound of interest in various chemical and pharmaceutical applications. The information presented herein is compiled from crystallographic data and peer-reviewed scientific literature.

#### **Crystal Structure**

The crystal structure of **2-tert-Butyl-4-methylphenol** has been determined by single-crystal X-ray diffractometry. The compound crystallizes in the monoclinic system with the space group P21/c.[1][2] The unit cell contains eight molecules, with two crystallographically inequivalent molecules in the asymmetric unit.[2]

Table 1: Crystallographic Data for **2-tert-Butyl-4-methylphenol** 



Parameter	Value
CCDC Deposition Number	250114[3]
Empirical Formula	C11H16O
Crystal System	Monoclinic[1][2]
Space Group	P21/c[1][2]
Molecules per Unit Cell (Z)	8[2]

### **Molecular Geometry**

The molecular structure of **2-tert-Butyl-4-methylphenol** consists of a phenol ring substituted with a tert-butyl group at position 2 and a methyl group at position 4. The presence of two crystallographically unique molecules in the unit cell indicates slight conformational differences between them in the solid state.[2]

A notable feature of the molecular geometry is the orientation of the bulky tert-butyl group relative to the plane of the aromatic ring. In one of the inequivalent molecules, one of the methyl groups of the tert-butyl substituent is oriented 9.2° out of the aromatic plane. For the other molecule, this dihedral angle is smaller, at 1.7°.[2] This difference highlights the impact of crystal packing forces on the conformation of flexible substituents.

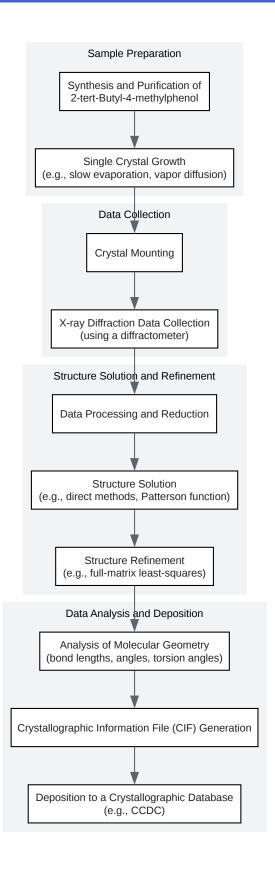
While a detailed table of all bond lengths and angles is best obtained from the raw crystallographic information file (CIF) corresponding to CCDC deposition 250114, the fundamental geometry conforms to standard values for substituted phenols.

# Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **2-tert-Butyl-4-methylphenol** follows a standard procedure for single-crystal X-ray diffraction. The general workflow is outlined below.

Experimental Workflow for Crystal Structure Determination





Click to download full resolution via product page

Experimental workflow for crystal structure determination.



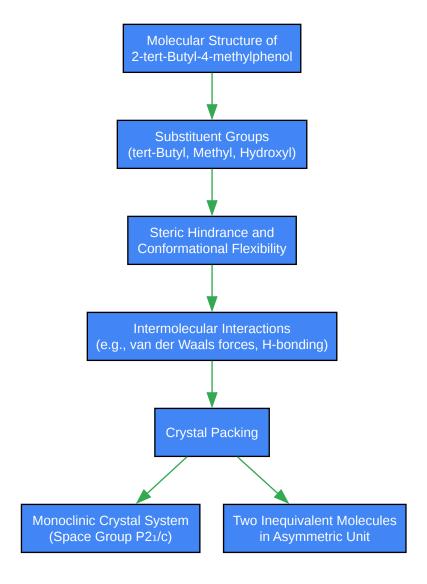
#### Methodology:

- Crystal Growth: Single crystals of **2-tert-Butyl-4-methylphenol** suitable for X-ray diffraction are grown from a purified sample. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion techniques.
- Data Collection: A selected single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
- Structure Solution: The collected diffraction data are processed to determine the unit cell
  parameters and space group. The initial positions of the atoms in the crystal structure are
  determined using methods such as direct methods or Patterson synthesis.
- Structure Refinement: The atomic positions and their anisotropic displacement parameters
  are refined using a least-squares minimization procedure. This process minimizes the
  difference between the observed and calculated structure factors.
- Data Validation and Deposition: The final refined structure is validated and deposited in a
  public database, such as the Cambridge Crystallographic Data Centre (CCDC), to receive a
  unique deposition number.

## **Logical Relationship of Structural Features**

The interplay between the molecular and crystal structure dictates the overall properties of the solid-state material. The diagram below illustrates the logical flow from molecular characteristics to the final crystal packing.





Click to download full resolution via product page

Logical relationship of structural features.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.aip.org [pubs.aip.org]
- 2. repository.brynmawr.edu [repository.brynmawr.edu]



- 3. 2-tert-Butyl-4-methylphenol | C11H16O | CID 17004 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal structure and molecular geometry of 2-tert-Butyl-4-methylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042202#crystal-structure-and-molecular-geometry-of-2-tert-butyl-4-methylphenol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com